6-Hydroxyindole

概要

説明

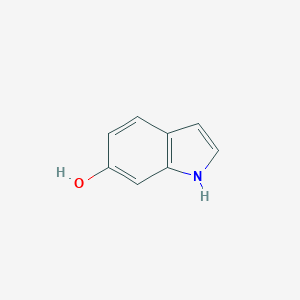

1H-インドール-6-オールは、6-ヒドロキシインドールとしても知られており、有機化学の分野において重要な化合物です。これは、インドール環の6位にヒドロキシル基が結合したインドール誘導体です。 インドールは、自然界に広く存在し、さまざまな生物活性で知られる複素環式化合物のクラスです .

準備方法

1H-インドール-6-オールの合成は、さまざまな方法によって達成できます。 一般的なアプローチの1つは、フィッシャーインドール合成であり、これはフェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させる方法です . もう1つの方法は、遷移金属触媒反応であり、パラジウム触媒クロスカップリング反応などがあります . 工業生産方法は、通常、最適化された反応条件を使用して大規模合成を行い、高い収率と純度を確保します .

化学反応の分析

1H-インドール-6-オールは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: この反応は、通常、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用し、キノンまたはその他の酸化誘導体の生成につながります.

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたインドール誘導体の生成につながります.

置換: 求電子置換反応は一般的であり、ハロゲンまたはスルホニルクロリドなどの試薬を使用して、ヒドロキシル基を他の官能基で置換できます.

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する可能性があり、置換反応はさまざまな置換インドールを生成する可能性があります .

科学研究の応用

1H-インドール-6-オールは、科学研究で数多くの用途があります。

科学的研究の応用

Cosmetic Applications

6-Hydroxyindole is primarily utilized in the cosmetic industry as an oxidative hair dye ingredient. Its incorporation into hair dye formulations allows for the development of permanent hair colors when mixed with hydrogen peroxide. The maximum concentration permitted in these formulations is typically 1% .

Safety Assessments in Cosmetics

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review Expert Panel concluded that this compound is safe for use in cosmetics, given its mutagenic potential was evaluated through various assays. Notably, it was found to be clastogenic under certain conditions but did not exhibit significant mutagenic effects in other studies .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound as an OATP1B1 inhibitor , which is significant for drug metabolism and pharmacokinetics. This inhibition can affect the absorption and efficacy of certain medications, particularly those that are substrates of the OATP1B1 transporter .

Research Findings

- Inhibition Studies : A study indicated that this compound exhibited long-lasting inhibition of the OATP1B1 transporter in HEK293 cells, suggesting its potential role in modulating drug interactions .

- Genotoxicity Studies : Various assays have been conducted to assess the genotoxicity of this compound. While some studies indicated clastogenic effects at higher concentrations, others found no significant mutagenic activity, indicating a complex safety profile that requires careful consideration in pharmaceutical applications .

Biochemical Research

In biochemical research, this compound has been investigated for its role in microbial interactions and biofilm formation. For instance, it has been shown to inhibit biofilm formation by enterohemorrhagic Escherichia coli (EHEC), which is crucial for understanding bacterial resistance and pathogenicity .

Case Study: Biofilm Inhibition

- A study demonstrated that 7-hydroxyindole (a related compound) significantly reduced EHEC biofilm formation without affecting planktonic growth. This suggests potential applications in developing antimicrobial agents or treatments targeting biofilm-associated infections .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

1H-インドール-6-オールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 たとえば、有機アニオン輸送ポリペプチド(OATP1B1)の阻害剤として作用し、これは細胞膜を介したさまざまな内因性および外因性化合物の輸送に関与しています . この阻害は、体内の薬物やその他の物質の薬物動態と動力学に影響を与える可能性があります .

類似の化合物との比較

1H-インドール-6-オールは、次のような他のインドール誘導体と比較できます。

1H-インドール: ヒドロキシル基を持たない親化合物であり、化学的性質と反応性が異なります.

1H-インドール-3-オール: 3位にヒドロキシル基を持つ別のヒドロキシ化インドールであり、異なる生物活性と用途を示しています.

1H-インドール-5-オール: 1H-インドール-6-オールに似ていますが、5位にヒドロキシル基があり、化学的挙動と用途に違いが見られます.

1H-インドール-6-オールの独自性は、ヒドロキシル基の特定の位置にあり、反応性と生物学的標的との相互作用に影響を与えています .

結論

1H-インドール-6-オールは、科学および産業のさまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独自の構造と反応性は、化学、生物学、医学、および産業における研究と応用に貴重な化合物となっています。

類似化合物との比較

1H-Indol-6-ol can be compared with other indole derivatives, such as:

1H-Indole: The parent compound without the hydroxyl group, which has different chemical properties and reactivity.

1H-Indol-3-ol: Another hydroxylated indole with the hydroxyl group at the third position, showing different biological activities and applications.

1H-Indol-5-ol: Similar to 1H-indol-6-ol but with the hydroxyl group at the fifth position, leading to variations in its chemical behavior and uses.

The uniqueness of 1H-indol-6-ol lies in its specific position of the hydroxyl group, which influences its reactivity and interaction with biological targets .

Conclusion

1H-Indol-6-ol is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for research and application in chemistry, biology, medicine, and industry.

生物活性

6-Hydroxyindole is a compound with significant biological activity, particularly in the fields of toxicology, pharmacology, and biochemistry. This article explores its biological effects, mechanisms of action, and potential applications, supported by empirical data and case studies.

This compound is an indole derivative characterized by a hydroxyl group at the sixth position. It can be synthesized through various methods, including the Bischler-Möhlau reaction, which has been revisited for producing hydroxyindoles effectively .

Genotoxicity and Mutagenicity

Research indicates that this compound exhibits mutagenic properties. A study using Salmonella typhimurium strains demonstrated a dose-dependent increase in revertant colony numbers, suggesting that it can induce gene mutations with and without metabolic activation . However, results from mouse lymphoma assays yielded mixed outcomes regarding its mutagenicity, indicating that while some experiments showed positive effects, they lacked reproducibility across trials .

Carcinogenic Potential

In a long-term carcinogenicity study involving Wistar rats, this compound was administered at varying doses (0, 6, 25, or 100 mg/kg body weight/day) over 105 weeks. The study monitored clinical signs of toxicity and body weight changes but did not conclusively establish carcinogenic effects . However, the potential for chromosomal aberrations was noted in other studies using Chinese hamster ovary cells, indicating a need for caution regarding its use in cosmetics and pharmaceuticals .

Inhibition of Biological Pathways

This compound has been identified as a potent inhibitor of the organic anion transporting polypeptide OATP1B1. In vitro studies revealed that preincubation with this compound significantly reduced the uptake of estrone-3-sulfate in human hepatocytes, demonstrating its potential role in modulating drug transport mechanisms . This inhibition was characterized as long-lasting, with effects persisting even after removal of the compound from the incubation medium.

Inhibition of Tyrosinase Activity

Another notable biological activity of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that it acts as a competitive inhibitor against substrates like L-DOPA. The IC50 values for inhibition were reported to be significantly low (around 20 μM), indicating its potential as an antimelanogenic agent . This property could be beneficial in developing skin-whitening agents or treatments for hyperpigmentation.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of this compound. In guinea pig models, concentrations of 50% in PEG-6 induced delayed contact hypersensitivity in a significant percentage of subjects (55%) . These findings highlight the compound's sensitization potential and underscore the need for careful monitoring when used in cosmetic formulations.

Biofilm Formation Inhibition

Recent research has indicated that this compound may influence bacterial behavior by inhibiting biofilm formation in pathogenic strains such as enterohemorrhagic Escherichia coli (EHEC). It was found to reduce biofilm formation significantly without affecting planktonic cell growth, suggesting a selective inhibitory mechanism that could be leveraged for therapeutic applications against bacterial infections .

Summary Table of Biological Activities

特性

IUPAC Name |

1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWPKHNOFIWWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178497 | |

| Record name | 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-86-1 | |

| Record name | 6-Hydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I03JZ599T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

- UV/Vis Absorption: Shows characteristic absorption bands, with specific shifts observed in derivatives like BODIPY-OH upon deprotonation of the hydroxyl group. []

- Fluorescence: Exhibits fluorescence, with emission wavelengths varying depending on the derivative and solvent environment. For instance, BODIPY-O-, the deprotonated form of BODIPY-OH, exhibits a large Stokes shift and high quantum yield in certain solvent/base combinations. []

- NMR Spectroscopy: 1H NMR and 13H NMR data are crucial for structural characterization and identification of 6-hydroxyindole and its derivatives. [, ]

ANone: Based on the available research, this compound is not reported to exhibit catalytic properties. Its primary mode of action is through competitive inhibition of enzymes, specifically tyrosinase.

A: Yes, computational methods like density functional theory (DFT) calculations have been employed to understand the mechanisms and regioselectivity of reactions involving this compound derivatives. [] For instance, DFT calculations explained the site-selectivity in the synthesis of fused [1,2-a]indolone derivatives, highlighting the thermodynamic stability of the anti-Nenitzescu product. [] Additionally, docking studies have been used to rationalize the binding affinities of this compound derivatives to the GluN2B-containing NMDA receptors. []

ANone:

- Position of the Hydroxyl Group: The position of the hydroxyl group significantly influences inhibitory activity against tyrosinase. This compound exhibits greater potency than 5-hydroxyindole, indicating the 6-position is favored for interaction with the enzyme's active site. []

- N-Acyl Substitution: N-acyl derivatives of serotonin, which contain a 5-hydroxyindole moiety, show potent tyrosinase inhibition. [] This suggests that modifications to the indole nitrogen can influence activity.

- Substitutions on the Benzene Ring: Modifications to the benzene ring can alter the electronic properties and potentially affect binding affinities. Research on VEGFR-2 inhibitors showed that introducing heteroatoms to the indole core could influence potency and solubility. []

ANone:

- In vitro: this compound demonstrates potent inhibition of human tyrosinase in cell-free enzyme assays and suppresses melanin formation in human melanoma cell cultures (HMV-II cells). [, ]

- In vivo: Although this compound exhibits promising in vitro activity, it showed limited efficacy in suppressing melanogenesis in melanoma cell cultures at higher concentrations due to cytotoxicity. [] Further research is needed to explore its potential in vivo efficacy.

ANone: The provided research does not offer insights into resistance mechanisms or cross-resistance related to this compound. Further investigation is needed to explore this aspect.

A: While the CIR Expert Panel deemed this compound safe for use in hair dyes, [] research indicates potential cytotoxicity at higher concentrations in human melanoma cell cultures. [] This highlights the importance of careful dose optimization and further safety evaluations for other potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。